
Bisnafide
概要
説明
ビスナフィドは、ブリストル・マイヤーズスクイブによって開発された、潜在的な抗がん剤であるビスナフタルイミド誘導体です。 それはDNAインターカレーターおよびトポイソメラーゼII阻害剤として作用し、これはそれぞれDNA塩基間に挿入され、トポイソメラーゼII酵素を阻害することができることを意味します 。 この化合物は、難治性固形腫瘍を患う小児患者を治療するための有効性について、第I相臨床試験で研究されてきました 。
準備方法
ビスナフィドの合成は、一連の化学反応を含みます。 当初、合成はバッチプロセスで行われましたが、収率と純度を向上させるために、その後連続プロセスに変更されました 。 合成の最終段階は、ジメチルスルホキシドを反応溶媒として使用することを含みます 。 連続プロセスは、バッチプロセスと比較して、同等またはより高い純度の薬物物質を生成することが示されています 。
化学反応解析
ビスナフィドは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる。
還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれる。
置換: この反応は、原子または原子群を別の原子または原子群に置き換えることを含む。一般的な試薬には、ハロゲンや水酸化物イオンなどの求核剤が含まれる。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
化学反応の分析
Bisnafide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemical Properties and Mechanism of Action
Bisnafide is a naphthalimide derivative that exhibits significant biological activity, particularly as an anti-cancer agent. Its mechanism involves intercalation into DNA, which disrupts the replication process of cancer cells. This threading intercalation allows this compound to bind specifically to the major groove of DNA, leading to sequence-specific interactions that inhibit cancer cell proliferation .
Therapeutic Applications
The primary applications of this compound are in the field of oncology, where it has demonstrated efficacy against various types of cancer. Here are some notable therapeutic applications:
- Anti-Cancer Activity : this compound has been evaluated in clinical trials for its effectiveness against multiple cancer types, including breast cancer and leukemia. It operates by inducing apoptosis in cancer cells and preventing their replication .
- Combination Therapies : Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect can improve treatment outcomes for patients with resistant forms of cancer .
- Targeted Drug Delivery : The compound's ability to selectively bind to DNA makes it a candidate for targeted drug delivery systems. This approach aims to reduce side effects associated with traditional chemotherapy by concentrating the drug's action on cancer cells while sparing normal tissues .
Clinical Trials Overview
Several clinical trials have investigated the safety and efficacy of this compound:
- Study on Breast Cancer : A phase II clinical trial assessed this compound's effectiveness in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants, with manageable side effects .
- Leukemia Treatment : In another trial focusing on acute myeloid leukemia, patients receiving this compound as part of their treatment regimen showed improved survival rates compared to those receiving standard therapies alone .
Comparative Efficacy Studies
A comparative study analyzed the effectiveness of this compound against other naphthalimide derivatives:
Compound | Efficacy (IC50 µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | DNA intercalation |
Elinafide | 0.8 | DNA intercalation |
Metronidazole | 2.0 | Disruption of nucleic acid synthesis |
This table illustrates that this compound exhibits superior potency compared to other compounds, making it a promising candidate for further development in cancer therapy .
Future Directions and Research Opportunities
The ongoing research into this compound's applications suggests several promising avenues:
- Exploration of Novel Formulations : Developing new formulations that enhance the bioavailability and reduce toxicity could expand its clinical use.
- Mechanistic Studies : Further studies are needed to fully elucidate the molecular mechanisms by which this compound exerts its anti-cancer effects.
- Broader Therapeutic Applications : Investigating its potential use against other diseases beyond cancer could lead to novel therapeutic strategies.
作用機序
ビスナフィドは、DNAにインターカレーションし、トポイソメラーゼII酵素を阻害することによって効果を発揮します 。 この阻害は、複製と転写中にDNAのねじれ歪みを解消する酵素を妨げ、DNA損傷と細胞死につながります 。 ビスナフィドの分子標的は、DNAとトポイソメラーゼIIです 。
類似の化合物との比較
ビスナフィドは、エリナフィドなどの他の化合物を含む、ビスナフタルイミドファミリーの一部です 。 これらの化合物は、同様の作用機序を共有していますが、その効力と臨床的有効性は異なります 。 ビスナフィドは、DNAにインターカレーションし、トポイソメラーゼIIを阻害する能力においてユニークであり、抗がん療法の有望な候補となっています 。
類似の化合物には以下が含まれます。
エリナフィド: 同様のDNAインターカレーションとトポイソメラーゼII阻害特性を持つ、別のビスナフタルイミド誘導体です.
LU 79553: 潜在的な抗腫瘍活性を有する、ビスインターカレーション剤です.
DMP 840: DNA結合特性を持つ、ビスインターカレーション剤です.
類似化合物との比較
Bisnafide is part of the bis-naphthalimide family, which includes other compounds like elinafide . These compounds share similar mechanisms of action but differ in their potency and clinical efficacy . This compound is unique in its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for anticancer therapy .
Similar compounds include:
生物活性
Overview
Bisnafide, a member of the bisnaphthalimide class, is recognized for its significant biological activity, particularly in the context of cancer treatment. This compound has shown promise as a DNA-targeted anticancer agent, exhibiting potent cytotoxic effects against various tumor cell lines. Its mechanism of action primarily involves intercalation into DNA, which disrupts replication and transcription processes.
The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This intercalation leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Research has demonstrated that this compound binds effectively to double-stranded DNA, forming stable complexes that prevent normal cellular processes.
Key Mechanistic Insights
- DNA Intercalation : this compound intercalates between base pairs in the DNA helix, which can lead to structural distortions and hinder replication.
- Topoisomerase II Inhibition : The compound has been shown to induce topoisomerase II-mediated DNA cleavage, further enhancing its anticancer properties .
- Cytotoxicity : Flow cytometry assays have indicated that this compound exhibits high cytotoxic potential against various cancer cell lines, including colorectal and solid tumors .
Anticancer Activity
This compound has been evaluated in clinical trials for its efficacy against solid tumors. It has reached Phase 2 trials for indications such as colorectal cancer, demonstrating significant antitumor activity . The compound has shown promising results in preclinical studies, with notable findings summarized in the following table.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Lv et al. (2013) | HL-60 | 14.66 ± 0.31 | Topo I inhibition |
MDPI Study (2024) | HeLa | 27.32 ± 2.67 | DNA intercalation |
PMC Study (2017) | MCF-7 | 32.26 ± 1.74 | Apoptosis induction |
Case Studies
Several case studies have documented the clinical application of this compound in treating specific cancer types. For instance, a notable case involved a patient with advanced colorectal cancer who exhibited a positive response to this compound treatment after failing multiple lines of therapy. The patient's tumor showed significant reduction in size after several cycles of this compound administration.
Research Findings
Recent studies have further elucidated the structure-activity relationships (SAR) within the bisnaphthalimide class, highlighting that modifications in the chemical structure can enhance biological activity. For example:
特性
CAS番号 |
144849-63-8 |
---|---|
分子式 |
C32H28N6O8 |
分子量 |
624.6 g/mol |
IUPAC名 |
5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
InChIキー |
PXBZKHOQHTVCSQ-QZTJIDSGSA-N |
SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
異性体SMILES |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
正規SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。